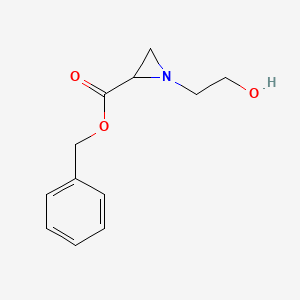
benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate, also known as BHAC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BHAC belongs to the family of aziridine-containing compounds, which are known for their diverse biological activities, including antitumor, antiviral, and antibacterial effects.
Scientific Research Applications
Benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate is in the development of new anticancer agents. benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. The mechanism of action of benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
In addition to its antitumor activity, benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has also been studied for its antiviral and antibacterial effects. benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has been shown to inhibit the replication of several viruses, including herpes simplex virus, human immunodeficiency virus, and influenza virus. benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate also exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate involves the inhibition of various cellular pathways involved in cancer cell proliferation and survival. benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has been shown to induce apoptosis through the activation of caspase-dependent and -independent pathways. benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate also induces cell cycle arrest at the G2/M phase, which prevents cancer cells from dividing and proliferating. Additionally, benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells.
Biochemical and Physiological Effects
benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate exhibits several biochemical and physiological effects that contribute to its antitumor activity. benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has been shown to inhibit the activity of several enzymes involved in cancer cell metabolism, including lactate dehydrogenase, pyruvate kinase, and hexokinase. benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate also inhibits the expression of several proteins involved in cancer cell survival and proliferation, including cyclin D1, Bcl-2, and survivin.
Advantages and Limitations for Lab Experiments
Benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has several advantages for lab experiments, including its high yield and purity, and its diverse biological activities. benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate is also relatively stable under normal laboratory conditions, making it easy to handle and store. However, benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has some limitations, including its low solubility in water, which can make it difficult to study in aqueous systems. benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate is also relatively expensive compared to other chemical compounds, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate, including the development of new anticancer agents based on benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate, the study of its potential applications in the treatment of viral and bacterial infections, and the investigation of its mechanism of action at the molecular level. Additionally, the synthesis of new derivatives of benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate with improved properties and activities could lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
Benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate can be synthesized through a multistep process involving the reaction of benzylamine with ethylene oxide, followed by the reaction of the resulting product with chloroacetyl chloride and sodium azide. The final step involves the reaction of the intermediate with sodium methoxide to obtain benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate in high yield and purity. The synthesis of benzyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate requires careful control of reaction conditions and purification steps to ensure the quality and reproducibility of the final product.
properties
IUPAC Name |
benzyl 1-(2-hydroxyethyl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-7-6-13-8-11(13)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEINJQWHUJUHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1CCO)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-(2-hydroxyethyl)aziridine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5156437.png)
![4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5156447.png)
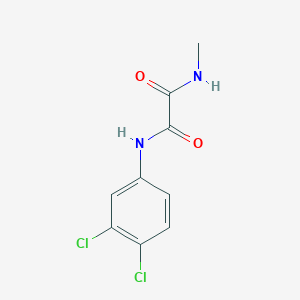
![methyl 3-{[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}benzoate](/img/structure/B5156457.png)
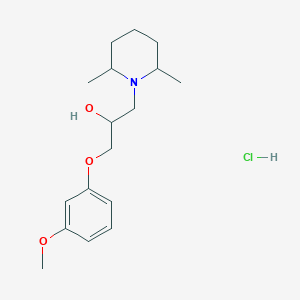
![2,4-dichloro-N-{5-[(4-methoxy-3-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5156470.png)

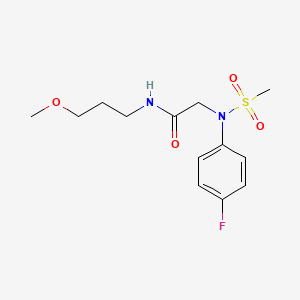
![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)
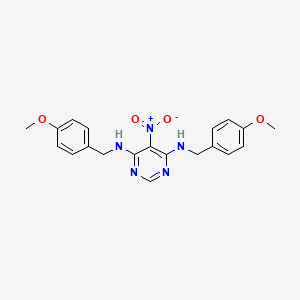
![7-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5156510.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5156513.png)
![5-(4-bromophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5156514.png)
![1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5156524.png)